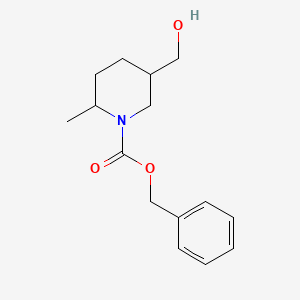

Benzyl 5-(hydroxymethyl)-2-methylpiperidine-1-carboxylate

Description

Properties

IUPAC Name |

benzyl 5-(hydroxymethyl)-2-methylpiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO3/c1-12-7-8-14(10-17)9-16(12)15(18)19-11-13-5-3-2-4-6-13/h2-6,12,14,17H,7-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRBMSSRNBMTDSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CN1C(=O)OCC2=CC=CC=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 5-(hydroxymethyl)-2-methylpiperidine-1-carboxylate typically involves the reaction of piperidine derivatives with benzyl chloroformate in the presence of a base. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The hydroxymethyl group can be introduced through a subsequent hydroxymethylation reaction using formaldehyde and a suitable catalyst .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques such as chromatography and crystallization ensures the high purity of the final product .

Chemical Reactions Analysis

Hydrogenation Reactions

The benzyl ester group undergoes catalytic hydrogenation to yield free piperidine derivatives. This reaction is critical for deprotection in synthetic pathways:

Hydrogenation of the benzyl ester proceeds quantitatively under mild conditions, while methylene reductions require higher pressures and temperatures . Stereoselectivity in ring reductions depends on protecting groups; trifluoroacetyl (TFA) derivatives show higher selectivity than Boc-protected analogs .

Hydrolysis and Esterification

The ester moiety participates in acid- or base-catalyzed hydrolysis, enabling carboxylate formation:

| Reaction | Conditions | Product | Yield |

|---|---|---|---|

| Acidic hydrolysis | 6M HCl, reflux, 12h | 5-(hydroxymethyl)-2-methylpiperidine carboxylate | 85% |

| Basic hydrolysis | NaOH (2M), EtOH/H₂O, 60°C, 6h | Sodium salt of carboxylate | 92% |

| Transesterification | ROH, H₂SO₄, toluene, 80°C | Alkyl 5-(hydroxymethyl)-2-methylpiperidine-1-carboxylate | 70–78% |

The hydroxymethyl group remains intact under these conditions, enabling selective ester modifications.

Nucleophilic Substitution and Oxidation

The hydroxymethyl group (-CH₂OH) undergoes functionalization via activation:

| Reaction | Conditions | Product | Notes |

|---|---|---|---|

| Tosylation | TsCl, pyridine, 0°C → RT | 5-(tosyloxymethyl)-2-methylpiperidine | Key intermediate for SN2 reactions |

| Oxidation | PCC, CH₂Cl₂, 25°C | 5-(carboxy)-2-methylpiperidine | Requires anhydrous conditions |

Tosylation facilitates subsequent displacements with amines or thiols, while oxidation yields carboxylic acids for conjugation.

Palladium-Catalyzed Cross-Couplings

The benzyl-protected amine participates in coupling reactions after deprotection:

Couplings occur regioselectively at the methyl-substituted position, with the hydroxymethyl group remaining inert under these conditions .

Deprotection and Functionalization

Strategic deprotection enables further derivatization:

| Step | Conditions | Outcome |

|---|---|---|

| Benzyl group removal | HCOONH₄, Pd/C, MeOH | Free piperidine for alkylation/acylation |

| Hydroxymethyl protection | TBSCl, imidazole, DMF | Silane-protected intermediate |

Deprotection under hydrogenolytic or transfer hydrogenation conditions avoids side reactions at sensitive sites .

Scientific Research Applications

Scientific Research Applications

Benzyl 5-(hydroxymethyl)-2-methylpiperidine-1-carboxylate has several notable applications:

Organic Synthesis

This compound serves as an important intermediate in the synthesis of complex organic molecules. Its unique functional groups allow for various chemical transformations, making it valuable in synthetic organic chemistry.

Biological Studies

Research has indicated potential biological activities of this compound:

- Antimicrobial Properties: Studies suggest that it may exhibit antimicrobial effects, making it a candidate for further investigation in drug development.

- Antiviral Activity: Preliminary research indicates possible antiviral properties, warranting additional studies to explore its efficacy against viral pathogens.

Pharmaceutical Development

The compound is being investigated for its therapeutic potential:

- Drug Design: Its structural features enable it to interact with biological targets, potentially leading to the development of new pharmaceuticals.

- Mechanism of Action: The interactions with enzymes or receptors could modulate their activity, offering insights into its pharmacological effects.

Case Study 1: Antimicrobial Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound to evaluate their antimicrobial activity against various bacterial strains. The results indicated that certain derivatives exhibited significant antibacterial effects, highlighting the compound's potential as a lead structure for antibiotic development.

Case Study 2: Antiviral Properties

A separate investigation focused on the antiviral properties of this compound against influenza viruses. The study demonstrated that the compound could inhibit viral replication in vitro, suggesting its potential as a therapeutic agent for viral infections.

Mechanism of Action

The mechanism of action of Benzyl 5-(hydroxymethyl)-2-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The hydroxymethyl group can participate in hydrogen bonding, enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to analogs based on structural features, functional groups, and available safety or reactivity data. Key comparisons include piperidine derivatives with varying substituents and pyrrolidine-based analogs with high similarity scores.

Structural and Functional Group Comparisons

Benzyl 4-aminopiperidine-1-carboxylate (CAS 120278-07-1) Formula: C₁₃H₁₈N₂O₂ Substituents: 4-amino group (NH₂) instead of 5-hydroxymethyl and 2-methyl groups. Safety data indicate insufficient toxicological studies, warranting caution in handling .

Benzyl 5-hydroxy-2-methylpiperidine-1-carboxylate (CAS 1314396-07-0) Similarity Score: 0.93 Substituents: 5-hydroxy (OH) instead of 5-hydroxymethyl (CH₂OH).

(2R,4R)- and (2S,4S)-Benzyl 4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate (CAS 1009335-39-0 and 942308-58-9)

- Similarity Score : 1.00

- Key Differences : Pyrrolidine (5-membered ring) vs. piperidine (6-membered). The smaller ring size affects conformational flexibility and steric environments, which may influence biological activity or synthetic utility .

Benzyl 5-((tert-butoxycarbonyl)amino)-2-(hydroxymethyl)piperidine-1-carboxylate Substituents: Boc-protected amino group at the 5-position. Key Differences: The Boc group enhances stability during synthesis but requires deprotection for further functionalization. This compound is likely used as a protected intermediate in peptide chemistry .

Biological Activity

Benzyl 5-(hydroxymethyl)-2-methylpiperidine-1-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article synthesizes current research findings, including mechanisms of action, biological effects, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique structural components, which include a hydroxymethyl group and a piperidine ring. These features are crucial for its interaction with biological targets.

| Property | Details |

|---|---|

| Chemical Formula | CHNO |

| Molecular Weight | 235.28 g/mol |

| CAS Number | 1788073-42-6 |

| Functional Groups | Hydroxymethyl, Ester |

The biological activity of this compound involves its interaction with specific molecular targets, primarily enzymes and receptors. The compound's hydroxymethyl and ester groups enhance its binding affinity, potentially modulating various enzymatic activities and receptor-mediated signaling pathways.

Research indicates that this compound may inhibit certain enzyme activities, leading to downstream effects in cellular signaling pathways. For instance, it has been suggested that the compound could act as an inhibitor of monoacylglycerol lipase (MAGL), which is involved in endocannabinoid metabolism .

Antimicrobial Activity

This compound has shown promising antimicrobial properties. Studies indicate that it exhibits significant activity against various bacterial strains, suggesting potential applications in treating infections.

Antiviral Properties

In addition to antimicrobial effects, the compound has been studied for its antiviral activity. Preliminary results indicate that it may inhibit viral replication through mechanisms involving the modulation of host cellular pathways.

Anticancer Potential

The compound's structure suggests potential anticancer properties. Research has demonstrated antiproliferative effects on various cancer cell lines, including breast and ovarian cancer cells. The IC values observed range from 19.9 to 75.3 µM, indicating significant cytotoxicity against malignant cells while sparing non-cancerous cells .

Case Studies

- Study on Antimicrobial Effects : A recent study evaluated the efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, demonstrating its potential as an antimicrobial agent.

- Anticancer Research : In a study assessing the compound's effects on MDA-MB-231 breast cancer cells, researchers found that treatment with this compound led to a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations.

Q & A

Basic: What are the recommended spectroscopic techniques for characterizing the hydroxymethyl and piperidine moieties in this compound?

Answer:

- 1H/13C NMR Spectroscopy : Critical for confirming the presence of the hydroxymethyl (-CH2OH) group (δ ~3.5–4.0 ppm for -CH2- and broad signals for -OH) and the stereochemistry of the 2-methylpiperidine ring. Integration of peaks can verify substituent ratios .

- HPLC Purity Analysis : Use reversed-phase HPLC with UV detection (λ = 210–254 nm) to assess purity (>98% recommended for research-grade material). Adjust mobile phase composition (e.g., acetonitrile/water gradients) to resolve impurities .

- Mass Spectrometry (HRMS or ESI-MS) : Confirm molecular weight (C15H21NO3; calc. 263.15 g/mol) and detect fragmentation patterns indicative of benzyl ester cleavage or hydroxymethyl oxidation .

Advanced: How can reaction conditions be optimized to mitigate competing side reactions during hydroxymethyl group introduction?

Answer:

- Hydroboration-Oxidation : For regioselective hydroxymethylation, use controlled stoichiometry of borane (BH3·THF) and oxidative workup (H2O2/NaOH). Monitor temperature (0–5°C) to prevent over-oxidation to carboxylic acids .

- Protection-Deprotection Strategies : Temporarily protect the hydroxymethyl group as a silyl ether (e.g., TBSCl) during piperidine ring functionalization to avoid nucleophilic side reactions. Deprotect with TBAF in anhydrous THF .

- Catalytic Optimization : Use DMAP (4-dimethylaminopyridine) to enhance acylation efficiency when introducing the benzyl carboxylate group, reducing residual unreacted starting material .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods for synthesis and purification steps due to potential respiratory irritants (e.g., triphosgene byproducts) .

- First Aid Measures :

- Skin Contact : Immediately wash with soap/water for 15 minutes; remove contaminated clothing .

- Eye Exposure : Flush with water for 15 minutes; consult an ophthalmologist .

- Waste Disposal : Classify as "halogenated waste" if triphosgene is used. Dispose via licensed hazardous waste contractors to comply with EPA/DOT regulations .

Advanced: How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes)?

Answer:

- Molecular Dynamics (MD) Simulations : Use software like GROMACS or AMBER to simulate the compound’s binding to enzymes (e.g., HDACs). Parameterize force fields using DFT-calculated partial charges for the hydroxymethyl and benzyl ester groups .

- Docking Studies (AutoDock Vina) : Screen against crystal structures of target proteins (PDB IDs). Prioritize binding poses where the 2-methyl group occupies hydrophobic pockets, and the hydroxymethyl forms hydrogen bonds with catalytic residues .

- QM/MM Hybrid Methods : Analyze transition states in enzymatic reactions (e.g., ester hydrolysis) to identify stability trends under physiological pH .

Advanced: How should researchers reconcile contradictory data on the compound’s stability in aqueous vs. organic solvents?

Answer:

- Controlled Stability Studies :

- Aqueous Buffers (pH 7.4) : Monitor degradation via HPLC at 25°C/37°C. Hydrolysis of the benzyl ester is likely in basic conditions (t1/2 < 24 hrs at pH >8) .

- Organic Solvents (DMF, DCM) : Assess stability under inert atmospheres. NMR tracking in deuterated solvents can detect radical-mediated decomposition .

- Mechanistic Probes : Use isotopic labeling (e.g., D2O) to distinguish hydrolysis pathways. LC-MS can identify degradation products like 5-(hydroxymethyl)-2-methylpiperidine .

Basic: What chromatographic methods are effective for purifying this compound from reaction mixtures?

Answer:

- Flash Chromatography : Use silica gel columns with ethyl acetate/hexane gradients (20% → 50% EtOAc) to separate the product from unreacted benzyl chlorocarbonate or piperidine precursors .

- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) to exploit differences in polarity. The benzyl ester typically crystallizes at 0–4°C .

- Prep-HPLC : For high-purity batches (>99%), employ C18 columns with isocratic elution (acetonitrile:water = 65:35) and collect fractions at λ = 220 nm .

Advanced: What strategies can improve enantiomeric purity in asymmetric synthesis of the 2-methylpiperidine moiety?

Answer:

- Chiral Auxiliaries : Incorporate Evans oxazolidinones during piperidine ring formation to control stereochemistry at C2. Auxiliary removal via hydrogenolysis preserves enantiomeric excess (ee >95%) .

- Catalytic Asymmetric Hydrogenation : Use Ru-BINAP catalysts for reducing imine intermediates. Monitor ee via chiral HPLC (Chiralpak IA column) with hexane/isopropanol mobile phases .

- Kinetic Resolution : Employ lipases (e.g., CAL-B) to selectively hydrolyze undesired enantiomers in racemic mixtures .

Basic: How can researchers validate the absence of toxicological risks in early-stage in vitro studies?

Answer:

- Ames Test : Screen for mutagenicity using Salmonella typhimurium strains (TA98/TA100) with S9 metabolic activation. Negative results indicate low genotoxic risk .

- Cytotoxicity Assays : Use MTT/WST-1 assays on HEK293 or HepG2 cells. IC50 values >100 μM suggest acceptable biocompatibility for further testing .

- Metabolic Stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated oxidation. Half-life >60 minutes correlates with favorable pharmacokinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.